molecular formula C12H11ClO3S B8331004 Methyl (4-chloro-6-methoxy-1-benzothiophen-3-yl)acetate

Methyl (4-chloro-6-methoxy-1-benzothiophen-3-yl)acetate

Cat. No. B8331004
M. Wt: 270.73 g/mol
InChI Key: FXDZTHFEHZYEED-UHFFFAOYSA-N
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Patent
US09238639B2

Procedure details

To MsOH (5 mL) was added methyl 4-((3-chloro-5-methoxyphenyl)sulfanyl)-3-oxobutanoate (1.41 g) at 0° C. The mixture was stirred at the same temperature for 15 min. The mixture was poured into ice water and extracted with EtOAc. The organic layer was separated, washed successively with 0.1N NaOH and brine, dried over MgSO4 and concentrated in vacuo. The residue was subjected to silica gel column chromatography (EtOAc/hexane) to give methyl (4-chloro-6-methoxy-1-benzothiophen-3-yl)acetate as a crude product (1.280 g). The product was used to the next step without further purification. To a mixture of aluminum chloride (0.894 g) and toluene (30 mL) was added 1-dodecanethiol (5.32 mL) at 0° C., and the mixture was stirred at the same temperature for 30 min. A solution of methyl (4-chloro-6-methoxy-1-benzothiophen-3-yl)acetate obtained above (1.21 g) in toluene (15 mL) were added to the mixture at 0° C., and the mixture was stirred at room temperature for 40 h. The mixture was poured into water at 0° C. and extracted with EtOAc. The organic layer was separated, washed successively with water and brine, dried over MgSO4 and concentrated in vacuo. The residue was diluted with MeOH (50 mL), and the mixture was treated with conc. H2SO4 (100 μL). The mixture was refluxed for 2 h. The mixture was concentrated under reduced pressure. To the residue was added brine at room temperature, and the mixture was extracted with EtOAc. The organic layer was separated, washed with brine, dried over MgSO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/hexane) to give the title compound (0.558 g).
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
methyl 4-((3-chloro-5-methoxyphenyl)sulfanyl)-3-oxobutanoate
Quantity
1.41 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(O)(C)(=O)=O.[Cl:6][C:7]1[CH:8]=[C:9]([S:15][CH2:16][C:17](=O)[CH2:18][C:19]([O:21][CH3:22])=[O:20])[CH:10]=[C:11]([O:13][CH3:14])[CH:12]=1>>[Cl:6][C:7]1[C:8]2[C:17]([CH2:18][C:19]([O:21][CH3:22])=[O:20])=[CH:16][S:15][C:9]=2[CH:10]=[C:11]([O:13][CH3:14])[CH:12]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(=O)(C)O
Name
methyl 4-((3-chloro-5-methoxyphenyl)sulfanyl)-3-oxobutanoate
Quantity
1.41 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)OC)SCC(CC(=O)OC)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed successively with 0.1N NaOH and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC(=CC2=C1C(=CS2)CC(=O)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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